molecular formula C20H17N3O4S B1667715 Balaglitazone CAS No. 199113-98-9

Balaglitazone

Cat. No.: B1667715
CAS No.: 199113-98-9
M. Wt: 395.4 g/mol
InChI Key: IETKPTYAGKZLKY-UHFFFAOYSA-N
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Description

Balaglitazone is a second-generation peroxisome proliferator-activated receptor gamma agonist. It is primarily investigated for its potential in treating type 2 diabetes mellitus. This compound is known for its partial agonistic properties, which means it activates the receptor to a lesser extent compared to full agonists .

Mechanism of Action

Target of Action

Balaglitazone is a partial agonist of the Peroxisome Proliferator-Activated Receptor (PPAR) γ . PPARγ plays crucial roles in the regulation of insulin, triglycerides, and lipid metabolism . It is an attractive target for the therapy of Type II Diabetes .

Mode of Action

This compound, as a partial agonist of PPARγ, binds to the ligand-binding pocket of PPARγ, leading to alternative receptor conformations . This results in differential cofactor recruitment/displacement, differential gene expression, and ultimately differential biological responses . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Biochemical Pathways

When PPARγ is activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

For example, the metabolism of this compound can be increased when combined with Abatacept, or decreased when combined with Abiraterone .

Result of Action

This compound has been used in trials studying the treatment of Diabetes Mellitus, Type 2 . It has shown to considerably enhance the cytotoxicity of doxorubicin . This compound also significantly downregulated P-glycoprotein expression and activity in K562/DOX cells and reduced multidrug resistance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the serum concentration of this compound can be increased when it is combined with Abametapir . Moreover, the risk or severity of hypoglycemia can be increased when Acarbose is combined with this compound .

Biochemical Analysis

Biochemical Properties

Balaglitazone is a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity . The interaction between this compound and PPARγ leads to the activation of the receptor, which in turn influences the transcription of genes involved in glucose and lipid metabolism .

Cellular Effects

This compound exerts its effects on various types of cells, particularly adipocytes, muscle cells, and liver cells . It enhances insulin sensitivity, promotes adipogenesis, and alters lipid metabolism in these cells . This compound also influences cell signaling pathways related to glucose homeostasis and lipid metabolism .

Molecular Mechanism

This binding event triggers the transcription of target genes that regulate glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to improve insulin sensitivity and glucose control over a period of 26 weeks in individuals with type 2 diabetes on stable insulin therapy .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At lower doses, this compound has been shown to improve glycemic control, while at higher doses, it may lead to water retention and musculoskeletal effects .

Metabolic Pathways

This compound is involved in the PPARγ signaling pathway, which plays a key role in regulating glucose and lipid metabolism . It interacts with PPARγ and influences the activity of enzymes involved in these metabolic pathways .

Transport and Distribution

Given its role as a PPARγ agonist, it is likely to be distributed in tissues with high PPARγ expression, such as adipose tissue, liver, and muscle .

Subcellular Localization

This compound, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ resides . Upon binding to PPARγ, this compound influences the transcriptional activity of the receptor, thereby affecting the expression of genes involved in glucose and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Balaglitazone is synthesized through a series of chemical reactions involving the formation of a thiazolidinedione ring. The synthetic route typically involves the reaction of 2,4-thiazolidinedione with various substituted benzyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and bases such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process also involves purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Balaglitazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Balaglitazone has several scientific research applications, including:

Comparison with Similar Compounds

  • Rosiglitazone
  • Pioglitazone
  • Troglitazone

Comparison: Balaglitazone is unique in its partial agonistic properties, which result in fewer side effects compared to full agonists like rosiglitazone and pioglitazone. It has shown a better safety profile with less fluid retention and heart enlargement. Additionally, this compound does not reduce bone formation, making it a safer option for long-term use .

This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in the treatment of type 2 diabetes mellitus.

Properties

IUPAC Name

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETKPTYAGKZLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870213
Record name Balaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199113-98-9
Record name Balaglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balaglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALAGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 5-[4-[(carboethoxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 16-22 (100 g, 0.32 M), N-methyl anthranilamide (58.7 g, 0.39 M), xylene (100 ml) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 10-15 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (29 g, Y-23%, P=98%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Examples 16-22
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
58.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
700 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A suspension of 5-[4-[(carbomethoxy)methoxy]benzyl]thiazolidine-2,4-dione (100 g, 0.34 M) obtained in Example 23 or 24, N-methyl anthranilamide (58.7 g, 0.39 M) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 45-55 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (71 g, Y=53%, P=98%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 5-[4-[(carboethoxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 16-22 (100 g, 0.32 M), N-methyl anthranilamide (58.7 g, 0.39 M) and p-toluenesulfonic acid (˜200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 45-55 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (68 g, Y=53%, P=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Examples 16-22
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
58.7 g
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A suspension of 5-[4-[(carboxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 25-28 (100 g., 0.36 M), N-methyl anthranilamide (58.7 g, 0.39 M), xylene (100 ml) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 12-15 h while monitoring the reaction by TLC. After completion of the reaction, reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (95 g, Y=68%, P=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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